In Vivo Anti-Colitic Efficacy of Angelicone (100 mg/kg) in DSS-Induced UC Mouse Model
Angelicone (100 mg/kg) substantially enhanced clinical indices, mitigated colonic damage, decreased cytokine levels, and reestablished the integrity of the intestinal epithelial barrier in UC mice . This in vivo efficacy profile is directly comparable to the effects of sulfasalazine (a standard-of-care UC drug) used as a positive control in the same DSS-induced colitis model, with Angelicone demonstrating comparable or superior modulation of inflammatory markers and gut microbiota composition .
| Evidence Dimension | In vivo anti-colitis efficacy (disease activity index, colonic histopathology, cytokine levels) |
|---|---|
| Target Compound Data | Angelicone 100 mg/kg p.o. significantly reduced disease activity index, improved colonic mucosal integrity, decreased IL-6 and TNF-α levels, and restored gut microbiota dysbiosis . |
| Comparator Or Baseline | Sulfasalazine (positive control) in the same DSS-induced UC mouse model. |
| Quantified Difference | Angelicone demonstrated comparable or non-inferior efficacy to sulfasalazine in reducing colonic inflammation and restoring barrier function. |
| Conditions | DSS-induced ulcerative colitis mouse model; 7-day treatment period; 16S rRNA sequencing for gut microbiota. |
Why This Matters
For researchers modeling IBD, Angelicone provides a natural product alternative with demonstrated in vivo efficacy on par with a clinical standard, offering a mechanistically distinct tool for studying gut inflammation and microbiota interactions.
